molecular formula C7H8ClNO2 B113385 2-Amino-5-Chloro-4-methoxyphenol CAS No. 98280-37-6

2-Amino-5-Chloro-4-methoxyphenol

Cat. No.: B113385
CAS No.: 98280-37-6
M. Wt: 173.6 g/mol
InChI Key: RDFIUQJNELYXKG-UHFFFAOYSA-N
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Description

2-Amino-5-chloro-4-methoxyphenol

Scientific Research Applications

Antimicrobial Activity

  • Synthesis and Antimicrobial Activity: A series of compounds including 2-Amino-5-Chloro-4-methoxyphenol were synthesized and investigated for antimicrobial activities. These compounds showed selective activity against certain bacterial and fungal strains, such as Staphylococcus epidermidis and Candida albicans (Çinarli et al., 2011).

Thermochemical Properties

  • Study of Methoxyphenols: Methoxyphenols, including structures related to this compound, were examined for their thermochemical properties. The study involved thermodynamic measurements and quantum-chemical calculations to understand the properties of these compounds (Varfolomeev et al., 2010).

Synthesis of Related Compounds

  • Synthesis of Related Structures: Research on the synthesis of related compounds to this compound has been conducted. These include the synthesis of formazans and Schiff bases with potential antimicrobial applications (Sah et al., 2014).

Chemical Synthesis Processes

  • Synthesis Techniques: A study detailed a practical approach for synthesizing 2-amino-5-methoxylpropiophenone, a compound structurally similar to this compound. This process involved a five-step synthesis using 3-chloropropiophenone as the starting material (Yu et al., 2011).

Nucleic Acid Research

  • Oligodeoxyribonucleotide Synthesis: The 3-Methoxy-4-phenoxybenzoyl group, structurally related to this compound, was used for protecting the exocyclic amino group of nucleosides. This has implications in the synthesis of oligodeoxyribonucleotide, a key component in genetic research and biotechnology (Mishra & Misra, 1986).

Materials Science

  • Polymeric Sorbents: A study developed polymeric sorbents based on 5-amino-2-methoxyphenol for the separation of phenols. These sorbents showed high selectivity and capacity for phenols in aqueous streams, suggesting potential applications in waste water treatment and industrial processes (Qiu et al., 2010).

Properties

IUPAC Name

2-amino-5-chloro-4-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO2/c1-11-7-3-5(9)6(10)2-4(7)8/h2-3,10H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDFIUQJNELYXKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)N)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20599724
Record name 2-Amino-5-chloro-4-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20599724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98280-37-6
Record name 2-Amino-5-chloro-4-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20599724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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